molecular formula C21H22N2O4 B1406732 Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate CAS No. 1566649-44-2

Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Cat. No.: B1406732
CAS No.: 1566649-44-2
M. Wt: 366.4 g/mol
InChI Key: KEHKSWQXSDXEPB-UHFFFAOYSA-N
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Description

“Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate” is a chemical compound with the molecular formula C21H22N2O4 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained carbocycle that has fascinated the chemical community for decades because of its unique structure .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with benzyl bromide (BnBr) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . The mixture is stirred overnight and then filtered . This method is part of a larger scale synthesis and modification of BCP-containing building blocks .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with two carbamate groups attached to it . The InChI (International Chemical Identifier) code for this compound is 1S/C21H22N2O4/c24-18(26-11-16-7-3-1-4-8-16)22-20-13-21(14-20,15-20)23-19(25)27-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,24)(H,23,25) .

Scientific Research Applications

Methylene-Linked Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, has shown that these dimers exhibit unique transitional properties, including the formation of a twist-bend nematic phase. This phase is attributed to the bent geometry of the methylene-linked odd-membered dimers, which results from a negative bend elastic constant. This study suggests potential applications in liquid crystal technology and materials science, where control over mesophase properties is crucial (Henderson & Imrie, 2011).

Pentane-1,5-diol in Dermatology

Pentane-1,5-diol, although structurally distinct, shares some functional relevance with the query compound in terms of pharmaceutical applications. This compound has been evaluated for its safety, efficacy, and potential in dermatological applications. Compared to other aliphatic diols, pentane-1,5-diol exhibits superior pharmaceutical and cosmetic properties, including antimicrobial spectrum and low toxicity, making it an attractive substance for topical pharmaceutical formulations (Jacobsson Sundberg & Faergemann, 2008).

Benzothiazoles as Chemotherapeutics

Benzothiazole and its derivatives have demonstrated a wide range of biological properties, including antimicrobial and anticancer activities. The review on structural modifications of benzothiazole scaffold highlights its importance in the development of new chemotherapeutics, suggesting the potential utility of structurally similar compounds in medicinal chemistry and drug design (Ahmed et al., 2012).

N-Heterocyclic Carbene-Metal Complexes

The study on N-heterocyclic carbene-metal complexes covers their biomedical applications, including antimicrobial and anticancer activities. These complexes illustrate the significance of organic compounds in developing metal-based drug candidates, hinting at the possible research applications of complex organic molecules such as dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate in bio-organometallic chemistry and therapeutics (Patil et al., 2020).

Cyclometalating Ligands in Optoelectronics

Research on transition-metal phosphors with cyclometalating ligands, including those related to NHC carbene and benzyl phosphine chelates, has been pivotal for the development of organic light-emitting diodes (OLEDs). This highlights the potential application of structurally complex organic compounds in the synthesis of emissive materials for optoelectronic devices (Chi & Chou, 2010).

Future Directions

The future directions for “Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate” and related compounds could involve further exploration of their potential as bioisosteres for para-substituted benzene rings in drug design . Additionally, new synthetic approaches to substituted BCPs and their analogues could be developed .

Properties

IUPAC Name

benzyl N-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-18(26-11-16-7-3-1-4-8-16)22-20-13-21(14-20,15-20)23-19(25)27-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHKSWQXSDXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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